2-Hydroxybenzimidamide hydrochloride
Overview
Description
2-Hydroxybenzimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It is structurally similar to benzamidine , which is known to interact with several proteins such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, and others . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
The exact mode of action of 2-Hydroxybenzimidamide hydrochloride is not well-documented. Given its structural similarity to Benzamidine, it may interact with its targets in a similar manner. Benzamidine is known to bind to its target proteins and modulate their activity . .
Biochemical Pathways
Based on the known targets of benzamidine, it could potentially influence pathways related to inflammation, coagulation, and cellular signaling
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . It was found to be absorbed within 2 hours of administration, with a half-life of 2.10–3.27 hours, and an accumulation ratio of 1.38–1.52 . These properties suggest that the compound has good bioavailability.
Result of Action
Given its structural similarity to benzamidine, it may have similar effects, such as modulating inflammation and coagulation processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzimidamide hydrochloride typically involves the cyclization of o-phenylenediamine with formic acid, iron powder, and ammonium chloride as additives. This method reduces the nitro group and facilitates the imidazole cyclization, resulting in high-yielding conversions within one to two hours . Another method involves the use of o-phenylenediamine and acid in a reaction kettle, followed by stirring and recycling water under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-Hydroxybenzimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar structural characteristics but different substituents.
2-Aminobenzimidazole: Another derivative with distinct biological properties.
Uniqueness
2-Hydroxybenzimidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amidine groups make it particularly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-hydroxybenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H3,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVFIIYYGPLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655088 | |
Record name | 2-Hydroxybenzimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501904-25-2 | |
Record name | 2-Hydroxybenzimidamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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